molecular formula C8H7HgNO5 B14512093 Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- CAS No. 63468-53-1

Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)-

Cat. No.: B14512093
CAS No.: 63468-53-1
M. Wt: 397.74 g/mol
InChI Key: FNBCAJBMQOYZDL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- typically involves the reaction of mercury acetate with 2-hydroxy-5-nitrophenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with scaled-up reaction vessels and more stringent control of reaction conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) nitrate, while reduction could produce elemental mercury .

Scientific Research Applications

Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes . This interaction is primarily due to the presence of the mercury atom, which has a high affinity for sulfur-containing groups.

Comparison with Similar Compounds

Similar Compounds

  • Mercury(II) acetate
  • Mercury(II) chloride
  • Mercury(II) nitrate

Comparison

Mercury, (acetato-kappaO)(2-hydroxy-5-nitrophenyl)- is unique due to the presence of the 2-hydroxy-5-nitrophenyl group, which imparts specific chemical properties and reactivity. Compared to other mercury compounds, it has distinct applications in organic synthesis and analytical chemistry .

Properties

CAS No.

63468-53-1

Molecular Formula

C8H7HgNO5

Molecular Weight

397.74 g/mol

IUPAC Name

acetyloxy-(2-hydroxy-5-nitrophenyl)mercury

InChI

InChI=1S/C6H4NO3.C2H4O2.Hg/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4;/h1-3,8H;1H3,(H,3,4);/q;;+1/p-1

InChI Key

FNBCAJBMQOYZDL-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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